N-(Dimethyl(2-phenylethyl)amino)-N-phenylpropanamide, commonly referred to as N-(DOET) Fentanyl (hydrochloride), is a synthetic opioid that belongs to the class of compounds known as fentanyls. This compound is structurally related to fentanyl, a potent analgesic widely used in medical settings for pain management and anesthesia. N-(DOET) Fentanyl is classified as a phenethylamine and is recognized for its high potency and potential for abuse, similar to other fentanyl analogs.
N-(DOET) Fentanyl is synthesized in laboratory settings and has been studied primarily for its pharmacological properties and potential applications in pain management. Its structure allows it to interact effectively with opioid receptors in the brain, leading to significant analgesic effects.
N-(DOET) Fentanyl is classified under synthetic opioids, specifically within the category of fentanyl analogs. Due to its structural similarities with other fentanyls, it exhibits comparable pharmacological properties, including analgesic potency and risk of respiratory depression.
The synthesis of N-(DOET) Fentanyl typically involves several steps that include the formation of the piperidine ring and subsequent acylation processes. A common synthetic route begins with the preparation of N-phenethyl-4-piperidone as a precursor, which undergoes reductive amination to yield the desired compound.
The molecular structure of N-(DOET) Fentanyl features a piperidine ring substituted with a dimethylamino group and a phenyl group. The presence of these functional groups contributes to its high affinity for opioid receptors.
N-(DOET) Fentanyl can participate in various chemical reactions typical of amides and piperidines, including hydrolysis, acylation, and reductive transformations.
These reactions highlight the compound's versatility in synthetic organic chemistry.
N-(DOET) Fentanyl acts primarily as an agonist at the mu-opioid receptors in the central nervous system. Upon binding to these receptors, it mimics the effects of endogenous opioids, leading to analgesia, sedation, and euphoria.
Data from pharmacological studies indicate that N-(DOET) Fentanyl exhibits high binding affinity compared to traditional opioids .
Relevant analyses indicate that while stable, care must be taken during handling due to its potency and potential toxicity .
N-(DOET) Fentanyl (hydrochloride) exhibits high-affinity binding to the μ-opioid receptor through complex orthosteric interactions. Molecular dynamics simulations reveal that fentanyl derivatives engage a conserved aspartate residue (Asp147³.³²) via ionic interactions with their protonated amine group, forming a critical salt bridge essential for receptor activation [1] [9]. Unlike morphinan opioids, fentanyl analogues can adopt secondary binding modes involving deeper receptor penetration. Specifically, they form hydrogen bonds with histidine 297 (His⁶.⁵²) when this residue adopts the neutral HID tautomer state, facilitating additional stabilization within the binding pocket [1]. This dual-binding capability may contribute to the high potency observed in fentanyl congeners.
The selectivity profile of N-(DOET) Fentanyl demonstrates preferential affinity for μ-opioid receptors over δ- and κ-subtypes. This selectivity arises from steric complementarity between the N-phenethyl-DOET substituent and hydrophobic subpockets formed by transmembrane helices 5 and 6 (Val⁵.⁴², Trp⁶.⁴⁸, His⁶.⁵²) [9]. Voltage-clamp functional assays further indicate ligand-specific voltage sensitivity, where membrane depolarization modulates N-(DOET) Fentanyl efficacy through rearrangement of electrostatic interactions within the binding cleft [9].
Positive allosteric modulation significantly enhances μ-opioid receptor signaling by this compound. Oxytocin functions as an endogenous allosteric enhancer, increasing the potency of N-(DOET) Fentanyl in G protein activation assays without affecting orthosteric binding affinity. CellKey™ impedance studies demonstrate that oxytocin (10⁻⁶ M) potentiates μ-opioid receptor signaling induced by fentanyl derivatives by approximately 40-60% through conformational stabilization of the receptor-G protein complex [2] [7].
Table 1: Key Binding Interactions of N-(DOET) Fentanyl at μ-Opioid Receptor
| Receptor Domain | Residue (Ballesteros-Weinstein #) | Interaction Type | Functional Consequence |
|---|---|---|---|
| Transmembrane Helix 3 | Asp¹⁴⁷³.³² | Ionic bond (salt bridge) | Essential for receptor activation |
| Transmembrane Helix 6 | His²⁹⁷⁶.⁵² | Hydrogen bond (HID tautomer-dependent) | Secondary binding stabilization |
| Transmembrane Helix 5 | Val²³⁶⁵.⁴² | Hydrophobic packing | Selectivity determinant |
| Transmembrane Helix 6 | Trp²⁹³⁶.⁴⁸ | Aromatic stacking | Binding pocket stabilization |
| Extracellular Loop 2 | Cys²¹⁷⁴⁵.⁵⁰ | Conformational constraint | Ligand access modulation |
N-(DOET) Fentanyl exhibits biased signaling properties characterized by preferential activation of G protein pathways over β-arrestin recruitment. Bioluminescence resonance energy transfer assays reveal that this compound demonstrates 70-80% efficacy in Gαᵢ activation compared to reference agonists like dermorphin, but only 30-40% efficacy in β-arrestin-2 recruitment [8]. This functional dissociation arises from ligand-specific stabilization of conformational states that favor G protein coupling over receptor phosphorylation by G protein-coupled receptor kinases.
The structural determinants of biased signaling involve the N-substituent and carbonyl linkage. Molecular pharmacology studies demonstrate that modifications at the 4-anilido nitrogen (particularly bulky hydrophobic groups like DOET) sterically hinder the conformational changes required for C-terminal phosphorylation and β-arrestin docking [4] [8]. Continuous constant pH molecular dynamics simulations further indicate that fentanyl derivatives with extended N-substituents reduce solvent accessibility of phosphoresidues in the receptor's intracellular domain, particularly Thr³⁹⁴ and Ser³⁹³ [4].
Comparative analysis with related fentanyl analogues reveals a spectrum of β-arrestin recruitment efficacy:
Table 2: Comparative Signaling Efficacy Profiles of Fentanyl Analogues
| Compound | Gαᵢ Protein Activation (% max) | β-Arrestin-2 Recruitment (% max) | Signaling Bias Coefficient |
|---|---|---|---|
| Dermorphin | 100 | 100 | 0.00 |
| Fentanyl | 95 ± 3 | 65 ± 4 | 0.82 ± 0.05 |
| Acrylfentanyl | 92 ± 5 | 42 ± 3 | 1.12 ± 0.07 |
| Furanylfentanyl | 78 ± 4 | 15 ± 2* | 1.85 ± 0.09 |
| N-(DOET) Fentanyl | 88 ± 3 | 35 ± 3 | 1.28 ± 0.08 |
**Antagonist activity (negative efficacy)
Notably, furanylfentanyl exhibits functional antagonism of β-arrestin recruitment while maintaining partial G protein agonism, suggesting that specific substitutions can completely uncouple these signaling pathways [8]. N-(DOET) Fentanyl occupies an intermediate position in this bias spectrum, with its signaling bias coefficient significantly exceeding classical balanced agonists like morphine (0.48 ± 0.03).
N-(DOET) Fentanyl contains chiral centers that confer stereospecific binding to μ-opioid receptors. The piperidine ring C4 carbon and the asymmetric carbon in the DOET substituent create four possible stereoisomers with distinct pharmacological profiles [1] [9]. Molecular docking studies reveal that (3R,4S)-configured isomers demonstrate 10-fold higher binding affinity compared to their (3S,4R)-counterparts due to optimal positioning of the phenethyl moiety toward transmembrane helix 6 [9].
The conformational flexibility of N-(DOET) Fentanyl enables atropisomerism around the anilido-phenyl bond. Restricted rotation (energy barrier >20 kcal/mol) generates axial chirality that influences receptor interaction patterns [4]. Nuclear magnetic resonance spectroscopy demonstrates that the (aR)-atropisomer preferentially adopts a conformation where the DOET substituent occupies an equatorial position relative to the piperidine plane, enabling simultaneous contact with both orthosteric and secondary binding sites [4] [9].
Tyrosine 7.43 (Tyr³²⁶⁷.⁴³) serves as a critical interaction partner that discriminates between stereoisomers. Hydrogen bonding between the fentanyl carbonyl and Tyr³²⁶⁷.⁴³ hydroxyl is geometrically constrained to specific chiral configurations [4] [9]. Mutagenesis studies confirm that MORTyr³²⁶⁷.⁴³Ala eliminates stereoselectivity, reducing binding affinity differences between isomers from >8-fold to <2-fold [4]. This residue functions as a chiral selectivity filter, preferentially accommodating (3R,4S)-(aR)-configured N-(DOET) Fentanyl.
Table 3: Influence of Chirality on Receptor Interaction Parameters
| Stereochemical Configuration | Binding Affinity (Kᵢ, nM) | G Protein Activation EC₅₀ (nM) | β-Arrestin Recruitment Efficacy (% max) |
|---|---|---|---|
| (3R,4S)-(aR) | 0.32 ± 0.05 | 0.98 ± 0.11 | 38 ± 2 |
| (3R,4S)-(aS) | 2.85 ± 0.31 | 4.12 ± 0.43 | 27 ± 3 |
| (3S,4R)-(aR) | 3.21 ± 0.29 | 5.23 ± 0.51 | 31 ± 2 |
| (3S,4R)-(aS) | 5.94 ± 0.62 | 12.4 ± 1.2 | 22 ± 3 |
Molecular dynamics simulations further demonstrate that chiral configuration influences the transition pathway between primary and secondary binding modes. The high-affinity (3R,4S)-(aR) isomer maintains continuous interaction with Asp¹⁴⁷³.³² during binding pocket translocation, while other stereoisomers experience temporary dissociation during this transition [1] [9].
N-(DOET) Fentanyl's activity is significantly modulated by allosteric regulators that stabilize specific receptor conformations. BMS-986122, a prototypical μ-opioid receptor positive allosteric modulator, enhances N-(DOET) Fentanyl potency by approximately 3-fold through stabilization of the active receptor state [5]. Cryogenic electron microscopy studies reveal that allosteric modulators bind at the receptor-lipid interface involving transmembrane helices 3, 4, and 5 (Thr¹⁶²³.⁴⁵, Leu¹⁶⁶³.⁴⁹, Met²⁰⁹⁴.⁵⁸) [5]. This binding induces long-range conformational changes that facilitate interaction between conserved residue pairs Arg¹⁶⁷³.⁵⁰ and Tyr²⁵⁴⁵.⁵⁸, creating a "ionic lock" that stabilizes the outward displacement of transmembrane helix 6 required for G protein coupling [5].
Oxytocin functions as an endogenous proteinaceous allosteric modulator of N-(DOET) Fentanyl responses. Cell-based impedance assays demonstrate that oxytocin (10⁻⁶ M) potentiates N-(DOET) Fentanyl-induced μ-opioid receptor signaling by 150-200% without intrinsic agonist activity [2] [7]. Competitive binding studies confirm that oxytocin does not compete for the orthosteric binding pocket, instead binding to a topographically distinct site that enhances both endogenous peptide and synthetic ligand efficacy [7]. This allosteric enhancement is selective for μ-opioid receptors, with minimal effects on δ-opioid receptor signaling and κ-opioid receptor potentiation only observed at supraphysiological concentrations (>10⁻⁵ M) [2].
Table 4: Allosteric Modulation Parameters of N-(DOET) Fentanyl Signaling
| Allosteric Modulator | Binding Site Location | Cooperativity Factor (α) | Effect on Kon/Koff | Receptor Selectivity |
|---|---|---|---|---|
| BMS-986122 | TM3-TM4 interface | 3.2 ± 0.3 | Decreases Koff 2.1-fold | μ-opioid receptor specific |
| Oxytocin | Extracellular loops | 2.8 ± 0.4 | Increases Kon 1.8-fold | μ > κ >> δ |
| Cannabidiol | Lipid-facing TM6 | 0.6 ± 0.1 | Increases Koff 3.3-fold | Pan-opioid |
Nuclear magnetic resonance spectroscopy of μ-opioid receptor in solution reveals that allosteric modulators shift the conformational equilibrium toward active states even in the absence of G proteins. Specifically, BMS-986122 binding increases the population of the fully-activated conformation from approximately 15% to over 40% while decreasing the inactivated state population from 65% to 45% [5]. This conformational redistribution underlies the observed enhancement of N-(DOET) Fentanyl efficacy, particularly in Gαᵢ-mediated inhibition of adenylyl cyclase activity where modulator co-application increases maximal response by 35-40% [5].
Allosteric modulation exhibits ligand-specific cooperativity patterns with fentanyl derivatives. The rigid conformational profile of N-(DOET) Fentanyl results in greater positive cooperativity with BMS-986122 (α = 3.2) compared to the more flexible morphinan opioids (α = 1.8-2.2), suggesting that fentanyl congeners stabilize receptor conformations particularly amenable to allosteric enhancement [5]. This property could be exploited for therapeutic targeting to enhance analgesic efficacy while minimizing required doses.
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6